molecular formula C22H33N3O2 B5379159 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

Cat. No. B5379159
M. Wt: 371.5 g/mol
InChI Key: ZOKHRNSFPNGXHV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in many physiological processes, including glucose metabolism, gene expression, and cell differentiation.

Mechanism of Action

1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibitor VIII works by binding to the ATP-binding site of 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ, which inhibits its activity. 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ is a serine/threonine kinase that plays a crucial role in many signaling pathways, including the Wnt/β-catenin pathway, which regulates gene expression and cell differentiation. 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibition leads to the activation of the Wnt/β-catenin pathway, which has been implicated in many diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibition are diverse and depend on the specific disease being targeted. In cancer, 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibition leads to cell cycle arrest and apoptosis. In Alzheimer's disease, 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibition leads to the activation of the Wnt/β-catenin pathway, which improves cognitive function and reduces amyloid beta accumulation. In diabetes, 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibition improves glucose metabolism and insulin sensitivity. In bipolar disorder, 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibition regulates mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibitor VIII in lab experiments are that it is a potent and specific inhibitor of 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ, which allows for the targeted inhibition of this enzyme. However, the limitations of using 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibitor VIII are that it may have off-target effects, and its efficacy may vary depending on the specific disease being targeted.

Future Directions

There are several future directions for the use of 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibitor VIII in scientific research. One direction is to further investigate its potential therapeutic applications in different diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. Another direction is to develop more potent and specific inhibitors of 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ that have fewer off-target effects. Additionally, the use of 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibitor VIII in combination with other drugs may lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine is a multi-step process that involves the reaction of 3-piperidinylacrylic acid with 2-methoxyaniline, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

The 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. Studies have shown that 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ is overexpressed in many cancers, and its inhibition leads to cell cycle arrest and apoptosis. Moreover, 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibition has been shown to improve cognitive function in Alzheimer's disease models. In diabetes, 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibition has been shown to improve glucose metabolism and insulin sensitivity. In bipolar disorder, 1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazineβ inhibition has been shown to regulate mood and behavior.

properties

IUPAC Name

(E)-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]hex-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-3-4-5-12-22(26)25-13-8-9-19(18-25)23-14-16-24(17-15-23)20-10-6-7-11-21(20)27-2/h4-7,10-11,19H,3,8-9,12-18H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKHRNSFPNGXHV-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.